An In-depth Technical Guide to the Chemical Properties of Heparin Disaccharide I-A Sodium Salt
An In-depth Technical Guide to the Chemical Properties of Heparin Disaccharide I-A Sodium Salt
This technical guide provides a comprehensive overview of the core chemical properties of Heparin Disaccharide I-A Sodium Salt, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.
Chemical and Physical Properties
Heparin Disaccharide I-A Sodium Salt is a sulfated disaccharide derived from heparin. It is a white to off-white, hygroscopic powder that is soluble in water.[1]
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of Heparin Disaccharide I-A Sodium Salt.
| Property | Value | Source |
| CAS Number | 136098-00-5 | [2][3] |
| Molecular Formula | C₁₄H₁₈NNa₃O₁₇S₂ | [3] |
| or C₁₄H₂₁NO₁₇S₂·3Na | [2] | |
| Molecular Weight | 605.38 g/mol | [3] |
| or 608.42 g/mol | [2] |
Experimental Protocols
The characterization of Heparin Disaccharide I-A Sodium Salt involves various analytical techniques to determine its structure, purity, and other chemical properties. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Strong Anion-Exchange (SAX) HPLC is a widely used method for the analysis and purification of heparin-derived oligosaccharides.[4]
Methodology:
-
Column: A polymer-based strong anion-exchange (SAX) column is typically used.[5]
-
Mobile Phase: A gradient elution is employed, commonly using a sodium chloride (NaCl) solution buffered to a specific pH. For example, a linear gradient from 0.125 M to 2.5 M NaCl in a pH 3 buffered mobile phase.[4]
-
Flow Rate: A constant flow rate, for instance, 0.8 mL/min, is maintained.[4]
-
Temperature: The column is maintained at a constant temperature, such as 35°C.[4]
-
Detection: UV detection at 215 nm is commonly used.[4]
-
Sample Preparation: The Heparin Disaccharide I-A Sodium Salt sample is dissolved in the initial mobile phase buffer.
-
Analysis: The sample is injected into the HPLC system, and the retention time is compared with that of a known standard to determine purity. The peak area can be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is a powerful tool for the structural characterization of heparin and its derivatives.[6][7]
Methodology:
-
Sample Preparation: Weigh between 10 and 40 mg of Heparin Disaccharide I-A Sodium Salt into a 5 mm NMR tube and dissolve in 0.6 mL of deuterium oxide (D₂O). Add an internal reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[6]
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.[6]
-
Acquisition Parameters:
-
Data Processing and Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction). The chemical shifts of the signals are referenced to the TSP signal at 0.00 ppm. The characteristic signals for the different protons in the disaccharide are then assigned to confirm its structure.[8]
Mass Spectrometry (MS) for Molecular Weight Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for determining the molecular weight of heparin-derived oligosaccharides.[9][10]
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile, often with a small amount of a volatile salt to aid ionization.
-
Instrumentation: The analysis is performed on a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization source.[10]
-
Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized.
-
Mass Analysis: The generated ions are then transferred to the mass analyzer (e.g., time-of-flight, quadrupole, or ion trap) where their mass-to-charge ratio (m/z) is measured.
-
Data Analysis: The resulting mass spectrum will show peaks corresponding to the different charge states of the molecule. The molecular weight can be calculated from the m/z values of these peaks.
Biological Context and Signaling Pathways
Heparin and its constituent disaccharides are known to interact with a wide range of proteins, thereby modulating various biological processes. These interactions are often crucial for cell signaling, including growth factor signaling and the regulation of the coagulation cascade.[11]
Interaction with Growth Factors
Heparan sulfate proteoglycans, which are structurally similar to heparin, play a critical role in modulating the activity of heparin-binding growth factors such as Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factor (VEGF).[1][12] The sulfated disaccharide units are key to these interactions.
Figure 1. Heparin Disaccharide-Mediated Growth Factor Signaling.
Role in the Coagulation Cascade
Heparin is a potent anticoagulant that functions primarily by activating antithrombin (AT), a serine protease inhibitor.[3] The activated AT then inhibits key coagulation factors, particularly thrombin (Factor IIa) and Factor Xa.[13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. 1H and 15N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and characterization of heparin impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bfarm.de [bfarm.de]
- 7. ipqpubs.com [ipqpubs.com]
- 8. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 9. Quantification of Heparan Sulfate Disaccharides Using Ion-Pairing Reversed-Phase Microflow High-Performance Liquid Chromatography with Electrospray Ionization Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography/mass spectrometry sequencing approach for highly sulfated heparin-derived oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. umc.br [umc.br]
- 12. Comparison of the Interactions of Different Growth Factors and Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
